molecular formula C14H11ClO B14111343 4-(2-Chloro-3-methylphenyl)benzaldehyde CAS No. 885964-20-5

4-(2-Chloro-3-methylphenyl)benzaldehyde

Cat. No.: B14111343
CAS No.: 885964-20-5
M. Wt: 230.69 g/mol
InChI Key: KIKHZWZBHVIZHZ-UHFFFAOYSA-N
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Description

4-(2-Chloro-3-methylphenyl)benzaldehyde is an organic compound with the molecular formula C14H11ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2-chloro-3-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-3-methylphenyl)benzaldehyde typically involves the reaction of 2-chloro-3-methylphenylboronic acid with benzaldehyde under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-3-methylphenyl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Chloro-3-methylphenyl)benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-3-methylphenyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-3-methylphenyl)benzaldehyde is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to similar compounds .

Properties

CAS No.

885964-20-5

Molecular Formula

C14H11ClO

Molecular Weight

230.69 g/mol

IUPAC Name

4-(2-chloro-3-methylphenyl)benzaldehyde

InChI

InChI=1S/C14H11ClO/c1-10-3-2-4-13(14(10)15)12-7-5-11(9-16)6-8-12/h2-9H,1H3

InChI Key

KIKHZWZBHVIZHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(C=C2)C=O)Cl

Origin of Product

United States

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